
2-(5-ニトロフラン-2-イル)-1,3,4-オキサジアゾール
概要
説明
2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole is a derivative of nitrofuran . Nitrofurans are a group of antimicrobial drugs that have been widely used due to their unique properties . They are least prone to bacterial resistance, making them a valuable resource in the fight against drug-resistant bacterial strains .
Synthesis Analysis
The synthesis of 5-Nitrofuran-2-yl derivatives involves various methods. One such method involves the reaction of furfurylamine and nitrofuraldehyde in the presence of a catalyst . The desired thiohydrazones are synthesized via condensation of 5-nitrofuran-2-carbaldehyde with thiohydrazides of substituted oxamic acids .Molecular Structure Analysis
The molecular structure of 5-Nitrofuran-2-yl derivatives can be analyzed using computational chemistry techniques. These techniques calculate the minimum conformations energies, highest occupied molecular orbital, lowest unoccupied molecular orbital, and gaps energies of nitrofurans and their derivative products .Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Nitrofuran-2-yl derivatives can be analyzed using various techniques. For instance, the charge distribution in the nitrofurans and their nitroso derivatives was found to be concentrated in the Furan-nitro group, which explains the antibacterial properties .科学的研究の応用
抗菌活性
この化合物は合成され、S. aureus ATCC 6538、MRSA ATCC 33591、S. epidermidis ATCCなどのさまざまな菌株に対する抗菌活性が評価されています . この化合物の誘導体は、耐性菌感染症の克服に有望です。
抗結核活性
5-ニトロフラン-2-イル: 誘導体は、Mycobacterium tuberculosis H37 Rvに対する抗結核活性における分子構造と活性との相関関係を理解するために、定量的構造活性相関(QSAR)分析にかけられました .
ウレアーゼ阻害
5-ニトロフラン-2-イル-チアジアゾールの誘導体は、治療的介入の標的となる可能性のある酵素であるウレアーゼに対する阻害活性の著しい改善を示しました .
医薬品中間体
この化合物は、医薬品中間体の合成に使用され、さまざまな薬剤の開発に貢献しています .
抗生物質作用機序研究
この化合物の誘導体は、治療指数と抗生物質作用機序を決定するために、細菌および哺乳動物細胞株に対する阻害の可能性について研究されています .
計算化学分析
ニトロフラン誘導体の構造組成は、そのさまざまな治療の可能性と標的を理解するために計算化学的に分析されました .
各アプリケーションは、科学研究と医学における2-(5-ニトロフラン-2-イル)-1,3,4-オキサジアゾールの汎用性と可能性を示しています。進行中の研究と実験は、この化合物の新しい可能性を明らかにし続けています。
IntechOpen - Recent Advances in Syntheses and Antibacterial Activity Thermo Fisher Scientific - 5-Nitro-2-furaldehyde Slideshare - Predictive Comparative QSAR Analysis Nature - Triazolothiadiazole Derivatives MDPI - Antibiotics | Free Full-Text Springer - Nitrofuran Antibiotics and Their Derivatives
作用機序
Target of Action
The primary targets of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole, a member of the nitrofuran class, are bacterial enzymes . These enzymes are involved in the aerobic and anaerobic degradation of glucose and pyruvate . The compound is effective against both gram-negative and gram-positive bacteria .
Biochemical Pathways
The compound’s action affects various biochemical pathways. For instance, it is known to suppress pathways regulated by certain proteins, including biofilm formation and the production of the virulence factor pyocyanin . This suggests that the compound could potentially be repurposed as an antivirulence drug to attenuate the severity of bacterial infections .
Pharmacokinetics
Nitrofurans are generally used topically for the prevention and treatment of bacterial skin infections . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may be primarily localized to the site of application.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, making it an effective antibacterial agent . By inhibiting key bacterial enzymes and suppressing certain biochemical pathways, the compound can prevent bacteria from proliferating and forming biofilms .
Action Environment
The action, efficacy, and stability of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole can be influenced by various environmental factors. For instance, the compound’s activation requires the presence of bacterial nitroreductases . Therefore, the compound’s efficacy may be reduced in environments with low bacterial density or in bacteria lacking these enzymes. Additionally, the compound’s stability could potentially be affected by factors such as pH, temperature, and the presence of other chemical substances, although specific data on these aspects are currently lacking.
Safety and Hazards
生化学分析
Biochemical Properties
2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound is known to interact with nitroreductases, which are enzymes that catalyze the reduction of nitro groups to amines. The interaction between 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole and nitroreductases leads to the formation of reactive intermediates that can further interact with other biomolecules . Additionally, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The nature of these interactions involves the binding of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to alterations in cell signaling pathways . Furthermore, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . The impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to disruptions in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions typically involve the formation of covalent or non-covalent bonds with target proteins, leading to alterations in their structure and function . Enzyme inhibition by 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole is often achieved through the binding of the compound to the enzyme’s active site, thereby preventing substrate access and catalytic activity . Additionally, this compound can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects, including sustained oxidative stress and prolonged inhibition of metabolic enzymes .
Dosage Effects in Animal Models
The effects of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antibacterial activity and modulation of immune responses . At higher doses, 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become prominent .
Metabolic Pathways
2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by nitroreductases, which reduce the nitro group to an amine, leading to the formation of reactive intermediates . These intermediates can further participate in various biochemical reactions, including conjugation with glutathione and other cellular thiols . The effects on metabolic flux and metabolite levels are significant, as 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole can inhibit key metabolic enzymes, leading to alterations in the concentrations of critical metabolites .
Transport and Distribution
The transport and distribution of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its affinity for specific cellular compartments and its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole is a critical factor that affects its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting signals and post-translational modifications that direct 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole to specific organelles are essential for its biochemical activity . For instance, the presence of specific amino acid sequences or chemical modifications can influence the compound’s localization to the mitochondria, where it can exert its effects on mitochondrial function and energy production .
特性
IUPAC Name |
2-(5-nitrofuran-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O4/c10-9(11)5-2-1-4(13-5)6-8-7-3-12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBJNWQLOVXFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89488-64-2 | |
| Record name | 2-(5-nitrofuran-2-yl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Cyclopropylethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B1420146.png)
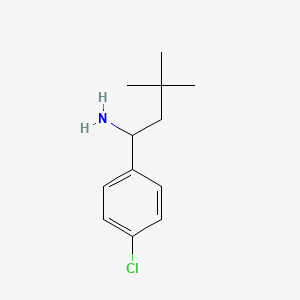
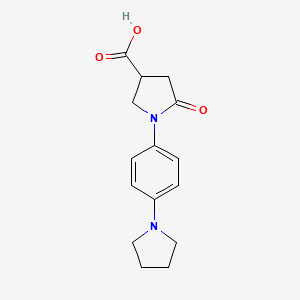
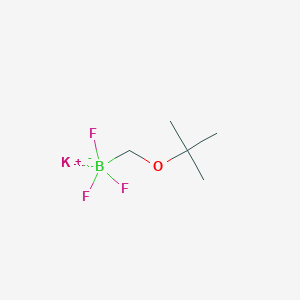
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B1420153.png)
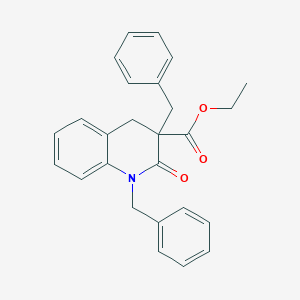
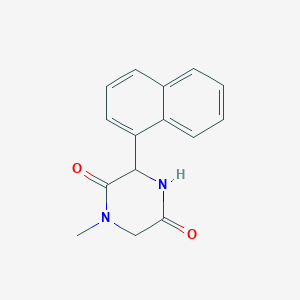
![((2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1420156.png)
![3-chloro-N-{[3-(2,6-difluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1420158.png)
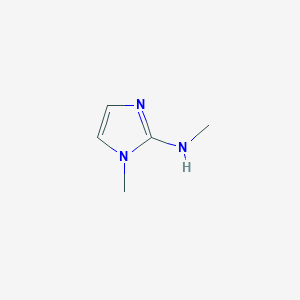
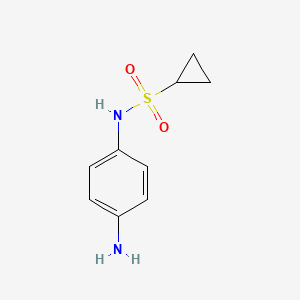
![2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1420166.png)
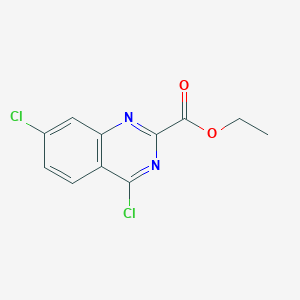
![2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B1420169.png)
